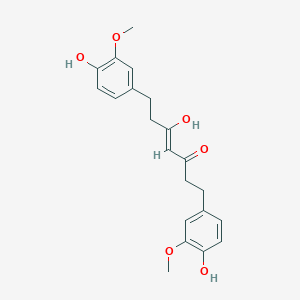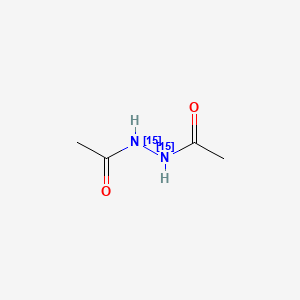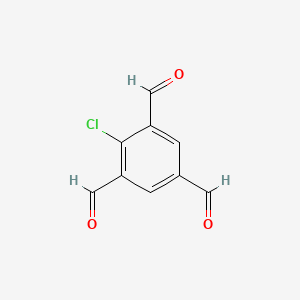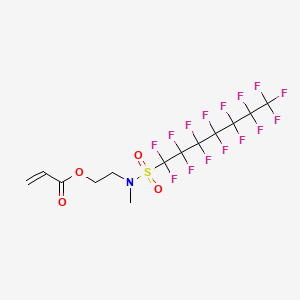![molecular formula C9H14BNO3 B15288217 Boronic acid, [4-(2-amino-3-hydroxypropyl)phenyl]-](/img/structure/B15288217.png)
Boronic acid, [4-(2-amino-3-hydroxypropyl)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boronic acid, [4-[(2S)-2-amino-3-hydroxypropyl]phenyl]-, is a versatile organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. Boronic acids are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The specific compound has a unique structure that includes an amino group and a hydroxypropyl group, making it valuable for various applications in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of boronic acid, [4-[(2S)-2-amino-3-hydroxypropyl]phenyl]-, typically involves the reaction of a phenylboronic acid derivative with an appropriate amino alcohol. One common method is the reaction of 4-bromophenylboronic acid with (S)-2-amino-3-hydroxypropylamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: Boronic acid, [4-[(2S)-2-amino-3-hydroxypropyl]phenyl]-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane or boronate ester.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Boronic esters or anhydrides.
Reduction: Borane or boronate ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Boronic acid, [4-[(2S)-2-amino-3-hydroxypropyl]phenyl]-, has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: The compound can be used to label and detect biomolecules, such as carbohydrates and proteins, due to its ability to form reversible covalent bonds with diols.
Industry: The compound is used in the development of sensors and materials for various industrial applications.
作用機序
The mechanism of action of boronic acid, [4-[(2S)-2-amino-3-hydroxypropyl]phenyl]-, involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the detection of biomolecules and the inhibition of enzymes. The compound can interact with molecular targets through its boron atom, which acts as a Lewis acid, facilitating the formation of covalent bonds with electron-rich species.
類似化合物との比較
Phenylboronic Acid: Lacks the amino and hydroxypropyl groups, making it less versatile in certain applications.
4-Aminophenylboronic Acid: Contains an amino group but lacks the hydroxypropyl group, limiting its reactivity.
4-Hydroxyphenylboronic Acid: Contains a hydroxy group but lacks the amino group, affecting its ability to form certain derivatives.
Uniqueness: Boronic acid, [4-[(2S)-2-amino-3-hydroxypropyl]phenyl]-, is unique due to the presence of both amino and hydroxypropyl groups, which enhance its reactivity and versatility in various applications. This dual functionality allows it to participate in a wider range of chemical reactions and makes it valuable for diverse scientific research and industrial applications.
特性
分子式 |
C9H14BNO3 |
|---|---|
分子量 |
195.03 g/mol |
IUPAC名 |
[4-(2-amino-3-hydroxypropyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H14BNO3/c11-9(6-12)5-7-1-3-8(4-2-7)10(13)14/h1-4,9,12-14H,5-6,11H2 |
InChIキー |
PXLCSHVXTZAPBB-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)CC(CO)N)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-1-[2-nitro-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B15288143.png)

![(AlphaR)-2-Fluoro-Alpha-methyl[1,1'-biphenyl]-4-acetate (AlphaS)-Alpha-Methylbenzenemethanamine](/img/structure/B15288152.png)







![(8S,10R,13S,16S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B15288206.png)

![(E)-1,1,1,5,5,5-hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazinyl]pent-3-en-2-one](/img/structure/B15288215.png)

